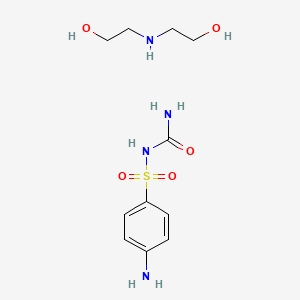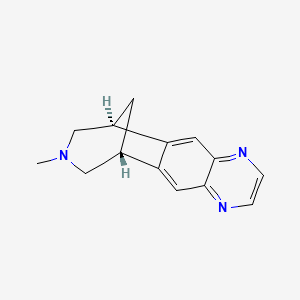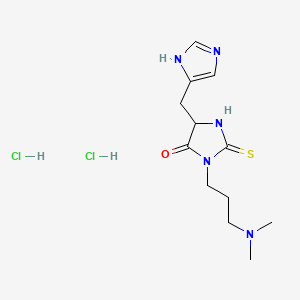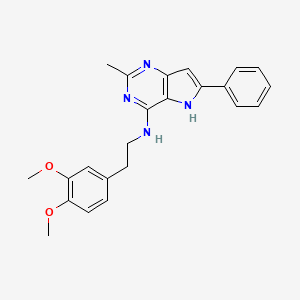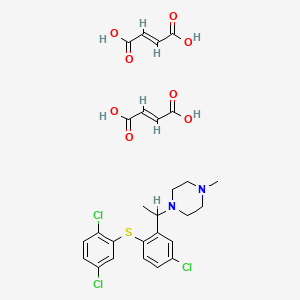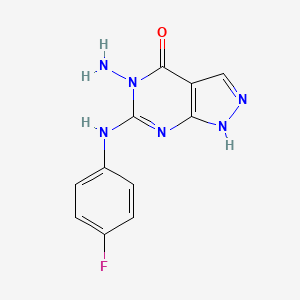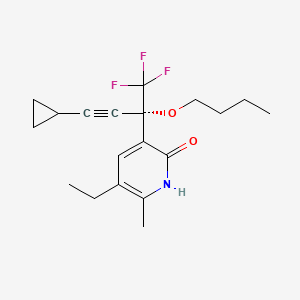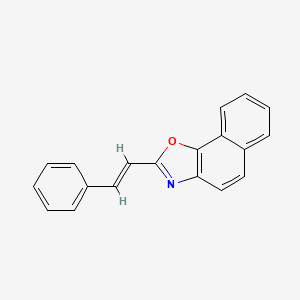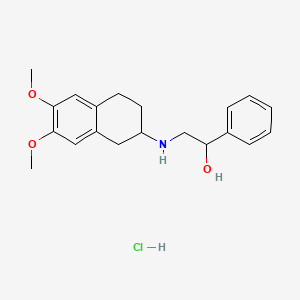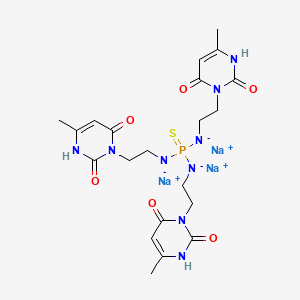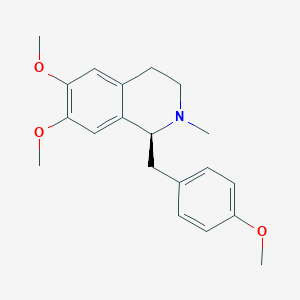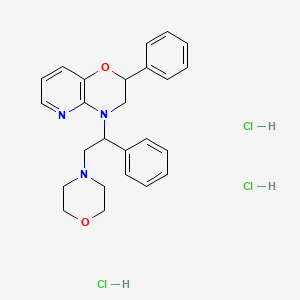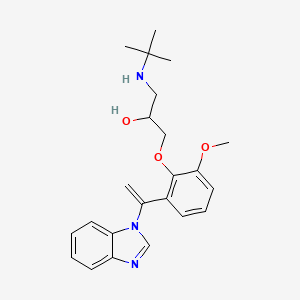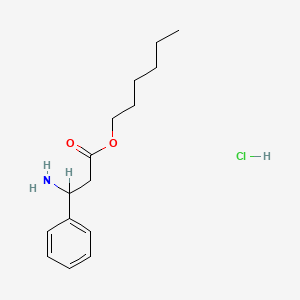
beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-amino acids It is characterized by the presence of a phenyl group attached to the beta carbon, a hexyl ester group, and a hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine derivatives. One common method involves the reaction of beta-alanine with hexanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the hexyl ester. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized phenyl derivatives.
Reduction: Hexyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential role in modulating biochemical pathways. It may be used in studies related to enzyme inhibition or as a substrate in enzymatic reactions.
Medicine: The compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.
Industry: In industrial applications, beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- can be used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The ester group can be hydrolyzed in vivo to release beta-alanine, which can then participate in various metabolic pathways. The phenyl group may interact with aromatic amino acid residues in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
- Beta-Alanine ethyl ester hydrochloride
- Beta-Alanine methyl ester hydrochloride
- Beta-Alanine tert-butyl ester hydrochloride
Comparison:
- Beta-Alanine ethyl ester hydrochloride and Beta-Alanine methyl ester hydrochloride have shorter alkyl chains compared to the hexyl ester, which may affect their solubility and reactivity.
- Beta-Alanine tert-butyl ester hydrochloride has a bulkier ester group, which can influence its steric interactions and stability.
Uniqueness: Beta-Alanine, 3-phenyl-, hexyl ester, hydrochloride, DL- is unique due to the presence of the phenyl group and the longer hexyl ester chain. These structural features can impart distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
87252-90-2 |
|---|---|
Molekularformel |
C15H24ClNO2 |
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
hexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)12-14(16)13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
InChI-Schlüssel |
JFTVBCYMCNSFRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


